REACTION_CXSMILES
|
[Co:1].[O-2:2].[Cr+3:3].[Ni+2:4].[N+:5]([O-:8])([O-:7])=[O:6].[Co+2].[N+:10]([O-:13])([O-:12])=[O:11]>>[N+:5]([O-:8])([O-:7])=[O:6].[Co+2:1].[N+:10]([O-:13])([O-:12])=[O:11].[O-2:2].[Cr+3:3].[Ni+2:4].[Co:1] |f:1.2.3,4.5.6,7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Co]
|
Name
|
nickel-chromium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Cr+3].[Ni+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by removing an excess solution
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
This was sintered at 700° C. in a hydrogen atmosphere
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Cr+3].[Ni+2].[Co]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |